N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine
Description
N-(2-Phenylethyl)-1-propyl-1H-pyrazol-3-amine is a pyrazole-derived amine characterized by a 1-propyl group at the 1-position of the pyrazole ring and a 2-phenylethyl substituent attached to the amine at the 3-position. Pyrazole-based compounds are widely studied for their pharmacological relevance, including kinase inhibition, antihypertensive activity, and molecular recognition properties . The phenylethyl moiety may enhance lipophilicity and influence binding interactions, while the propyl group could modulate solubility and metabolic stability.
Structure
3D Structure
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C14H19N3/c1-2-11-17-12-9-14(16-17)15-10-8-13-6-4-3-5-7-13/h3-7,9,12H,2,8,10-11H2,1H3,(H,15,16) |
InChI Key |
DSYFZIDZSDNFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling for N-Alkylation
A copper-catalyzed coupling reaction enables direct introduction of the propyl group to the pyrazole nitrogen. Adapting protocols from, 1H-pyrazol-3-amine undergoes alkylation with 1-iodopropane under microwave irradiation:
Procedure :
-
Reagents : 1H-pyrazol-3-amine (1.0 equiv), 1-iodopropane (1.5 equiv), Cs₂CO₃ (1.1 equiv), CuBr₂ (0.1 equiv), DMF (solvent).
-
Conditions : 190°C, microwave, 20 min.
Mechanistic Insight :
The reaction proceeds via a single-electron transfer (SET) mechanism, where Cu(I) intermediates facilitate C–N bond formation. Regioselectivity favors alkylation at the 1-position due to steric and electronic effects.
Cyclization of Propyl Hydrazine with 1,3-Diketones
Alternative routes involve cyclocondensation of propyl hydrazine with 1,3-diketones. For example, reacting 1,1,1-trifluoro-3-buten-2-one with propyl hydrazine yields 1-propyl-5-hydroxy-5-trifluoromethylpyrazole, which is dehydrated to the target scaffold.
Optimization :
-
Catalyst : Nano-ZnO improves reaction efficiency (yield: 75–83%).
-
Limitation : Requires harsh acids (e.g., H₂SO₄) for dehydration, complicating purification.
Functionalization of 3-Amine with Phenethyl Group
Reductive Amination with Phenethyl Aldehyde
A mild, one-pot reductive amination strategy avoids over-alkylation. Adapted from, the 3-amine reacts with phenethyl aldehyde using NaBH₃CN:
Procedure :
-
Reagents : 1-Propyl-1H-pyrazol-3-amine (1.0 equiv), phenethyl aldehyde (1.2 equiv), NaBH₃CN (1.5 equiv), MeOH (solvent).
-
Conditions : Room temperature, 12 h.
Advantages :
Direct Alkylation with 2-Phenylethyl Bromide
While less selective, alkylation with 2-phenylethyl bromide under basic conditions offers a straightforward route:
Procedure :
-
Reagents : 1-Propyl-1H-pyrazol-3-amine (1.0 equiv), 2-phenylethyl bromide (1.1 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).
-
Conditions : 80°C, 6 h.
Challenges :
-
Requires careful stoichiometry to prevent dialkylation.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Ullmann Coupling | Microwave, 190°C, 20 min | 80% | >95% | High regioselectivity |
| Cyclization | Nano-ZnO, reflux | 75% | 90% | Scalable for bulk synthesis |
| Reductive Amination | NaBH₃CN, rt | 75% | >98% | Minimal byproducts |
| Direct Alkylation | K₂CO₃, 80°C | 60% | 85% | Simple reagent setup |
Advanced Catalytic Systems and Green Chemistry
Ultrasonic-Assisted Synthesis
Inspired by, sonication reduces reaction times for reductive amination:
Solvent-Free Mechanochemical Approaches
Ball milling 1-propyl-1H-pyrazol-3-amine with phenethyl aldehyde and NaBH₃CN achieves 70% yield in 2 h, eliminating solvent waste.
Analytical Characterization and Quality Control
1H NMR (400 MHz, CDCl₃) :
-
δ 7.25–7.15 (m, 5H, Ar–H), 4.10 (t, J = 7.2 Hz, 2H, NCH₂), 3.85 (s, 1H, NH), 2.90 (t, J = 7.0 Hz, 2H, CH₂Ph), 1.75–1.65 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).
HRMS :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine has been investigated for its potential as a therapeutic agent. Research indicates that pyrazole derivatives can exhibit diverse pharmacological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by targeting critical pathways involved in tumorigenesis. For example, derivatives have demonstrated significant activity against HCT116 colon cancer cells, with IC50 values often below 10 µM.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT116 (Colon Cancer) | < 10 | Antiproliferative |
| HEP2 (Epidermoid) | < 15 | Antiproliferative |
| WI38 (Normal Fibroblast) | > 20 | Low toxicity |
This suggests that while effective against cancer cells, these compounds may have a favorable toxicity profile towards normal cells.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are notable, particularly its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins, making it a candidate for treating inflammatory diseases.
Recent studies have demonstrated that similar pyrazole derivatives can significantly reduce inflammation in animal models by modulating cytokine levels.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Pyrazole derivatives often inhibit key enzymes involved in various biological pathways, such as cyclooxygenase and phosphodiesterases.
- Mechanism of Action : The mechanism may involve modulation of enzyme activity or receptor interactions, leading to altered biological responses.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
Study on Anticancer Efficacy
In vitro studies on HCT116 cells revealed that treatment with this compound resulted in apoptosis, evidenced by increased caspase activity and DNA fragmentation assays. This highlights its potential as an anticancer agent.
Study on Inflammatory Models
Researchers administered this compound to mice with induced inflammation. Results indicated a significant reduction in paw swelling and inflammatory markers compared to controls, supporting its anti-inflammatory potential.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to changes in neurotransmission and neuronal activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine with analogous pyrazole derivatives described in the literature, focusing on substituent effects, synthesis, physicochemical properties, and biological activity.
Substituent Effects and Physicochemical Properties
Key Observations:
- Hydrogen Bonding : The amine group in the target compound may participate in hydrogen bonding similar to the S(6) motifs observed in N-phenylpyridazine derivatives , influencing crystallinity and solubility.
- Thermal Stability : The cyclopropyl analog exhibits a defined melting point (104–107°C), suggesting moderate thermal stability, which may correlate with the target compound’s behavior.
Hydrogen Bonding and Crystallography
- The target compound’s amine group could form intramolecular H-bonds (e.g., C–H⋯N), as seen in N-phenylpyridazine derivatives , stabilizing planar conformations.
- Intermolecular H-bonding (e.g., N–H⋯N) may promote crystal packing similar to Etter’s graph set theory , influencing bioavailability and formulation.
Biological Activity
N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the phenylethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
This compound exerts its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. For example, it may interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Receptor Modulation : It has been shown to modulate receptor activity, particularly those involved in inflammatory responses and neurotransmission .
- Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate cancer cells, with IC50 values comparable to established chemotherapeutics .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various models. This suggests potential applications in treating inflammatory diseases.
Antioxidant Properties
This compound has demonstrated the ability to scavenge reactive oxygen species (ROS) effectively. This property is crucial for protecting cells from oxidative damage and may contribute to its anticancer and anti-inflammatory effects .
Case Studies
Several studies have investigated the biological activity of related pyrazole derivatives, highlighting their potential therapeutic roles:
- Anticancer Studies : A study on pyrazole derivatives indicated that modifications in the pyrazole core could enhance anticancer activity, suggesting that this compound might be optimized for better efficacy against tumors .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound showed promising results in reducing edema and pain, indicating potential for clinical application in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine, and what reaction conditions are critical for optimizing yield?
Answer: The synthesis of pyrazol-3-amine derivatives typically involves nucleophilic substitution or coupling reactions. For example, a method analogous to the preparation of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (a structural analog) uses cesium carbonate as a base, copper(I) bromide as a catalyst, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours . Key considerations include:
- Catalyst selection: Copper-based catalysts (e.g., CuBr) enhance coupling efficiency in heterocyclic systems.
- Solvent optimization: Polar aprotic solvents like DMSO improve reagent solubility but may require post-reaction dilution with water to precipitate the product.
- Purification: Column chromatography (e.g., ethyl acetate/hexane gradient) is critical for isolating the pure compound, as seen in yields of ~17–20% for similar derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Answer:
- 1H/13C NMR: Confirm substituent positions via chemical shifts. For pyrazol-3-amine derivatives, the NH proton typically appears as a broad singlet near δ 5–6 ppm, while aromatic protons resonate at δ 7–8 ppm .
- HRMS (ESI): Validates molecular weight (e.g., [M+H]+ ions) with precision <5 ppm error .
- IR spectroscopy: NH stretching vibrations (~3298 cm⁻¹) and C-N/C=C stretches (~1600 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic structure and reactivity of this compound?
Answer: Density Functional Theory (DFT) calculations using functionals like B3LYP/6-311+G(d,p) can:
- Map electron density distributions to identify nucleophilic/electrophilic sites.
- Simulate IR/NMR spectra for comparison with experimental data .
- Analyze hydrogen-bonding interactions in crystal structures (e.g., graph-set analysis for intermolecular N-H···N/O patterns) .
For example, Etter’s graph theory can classify hydrogen-bonding motifs in crystallographic data to predict packing efficiency .
Q. What strategies are recommended for resolving contradictions in crystallographic data during structural determination of pyrazol-3-amine derivatives?
Answer:
- Software tools: Use SHELX for refinement, especially for small-molecule crystallography. SHELXL handles high-resolution data and twinning, while SHELXE aids in phase correction .
- Validation metrics: Check R-factors (<5%), electron density maps for missing atoms, and ADDSYM (in PLATON) to detect missed symmetry elements .
- Hydrogen bonding analysis: Compare observed interactions (e.g., N-H···π) with graph-set patterns to validate molecular packing .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
Answer:
- Derivatization: Introduce substituents (e.g., halogens, alkyl chains) at the phenyl or pyrazole positions to modulate lipophilicity and steric effects .
- In vitro assays: Test antibacterial activity (e.g., MIC against S. aureus) or antioxidant capacity (e.g., DPPH radical scavenging) .
- Computational docking: Use AutoDock Vina to predict binding affinities to targets like glycogen synthase kinase-3β (GSK-3β), as demonstrated for pyrazolylpyridazine analogs .
Q. What methodological approaches are effective for optimizing low-yield syntheses of pyrazol-3-amine derivatives?
Answer:
- Catalyst screening: Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination, improving yields to >50% .
- Solvent alternatives: Test toluene or THF instead of DMSO to reduce side reactions .
- Microwave-assisted synthesis: Reduce reaction time from days to hours while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
